3-amino-4-methyl-N-phenylbenzamide is an organic compound with the molecular formula . This compound serves as a significant intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry. Its structure consists of an amine group, a methyl group, and a phenyl group attached to a benzamide framework, which contributes to its biological activity and utility in chemical synthesis.
This compound falls under the category of amides, specifically aromatic amides, which are characterized by the presence of a carbonyl group adjacent to an amine group. It is also classified as an intermediate in organic synthesis, particularly in the pharmaceutical industry.
The synthesis of 3-amino-4-methyl-N-phenylbenzamide can be achieved through two primary methods:
In industrial applications, continuous flow microreactor systems are often employed for the synthesis of this compound. These systems allow for better control over reaction conditions such as temperature and residence time, which significantly affect yield. For instance, increasing the temperature from 30 °C to 70 °C can enhance production yields from approximately 42% to 76% at a residence time of 420 seconds .
The molecular structure of 3-amino-4-methyl-N-phenylbenzamide features:
This configuration allows for various interactions with biological targets, making it suitable for drug development.
Key structural data includes:
3-amino-4-methyl-N-phenylbenzamide undergoes several notable chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 3-amino-4-methyl-N-phenylbenzamide primarily involves its role as an intermediate in medicinal chemistry. The compound participates in various biochemical pathways during drug synthesis, often acting as a precursor to more complex molecules.
Studies indicate that the yield of this compound can be optimized through careful control of reaction conditions such as temperature and residence time. For example, increasing temperature has been shown to enhance production efficiency significantly .
Relevant analyses show that the compound exhibits typical behaviors associated with aromatic amides, including reactivity towards electrophiles due to its electron-rich nitrogen atom .
3-amino-4-methyl-N-phenylbenzamide has several scientific applications:
The versatility of this compound underscores its significance across multiple fields within chemistry and medicine.
3-Amino-4-methyl-N-phenylbenzamide (CAS 221875-98-5, C₁₄H₁₄N₂O) serves as a structurally versatile intermediate in designing targeted therapeutics, primarily due to its bifunctional aromatic amine system and planar benzamide core. Its molecular architecture enables precise interactions with biological targets through hydrogen bonding (amide and amine groups) and hydrophobic contacts (methyl and phenyl rings), making it indispensable in structure-activity relationship (SAR) optimizations [4] .
Anticonvulsant Applications: This scaffold is foundational in anticonvulsant drug development. Patent EP0213572B1 details derivatives where the 3-amino group and N-phenyl ring synergistically enhance seizure control. The 4-methyl group fine-tunes lipophilicity, improving blood-brain barrier penetration. Notably, analogues like 4-amino-N-(2,6-dimethylphenyl)benzamide exhibit superior activity (MES ED₅₀: 8.81–9.50 mg/kg) compared to legacy drugs (phenytoin, carbamazepine) [5].
Oncology Therapeutics: The compound’s ability to mimic quinazoline pharmacophores underpins its role in epidermal growth factor receptor (EGFR) inhibitors. Researchers have engineered pyrimidine and 3-cyanopyridine hybrids that leverage the m-amino-N-phenylbenzamide core to inhibit EGFR/ErbB-2 kinases. These designs disrupt tyrosine kinase signaling in non-small-cell lung cancer (NSCLC) and breast cancer models, with irreversible binding conferred by vinyl/ethynyl substituents [6].
Table 1: Key Drug Candidates Derived from 3-Amino-4-Methyl-N-Phenylbenzamide
Therapeutic Area | Structural Modification | Biological Target | Activity |
---|---|---|---|
Anticonvulsants | 4-Amino-N-(2,6-dimethylphenyl) | Neuronal sodium channels | MES ED₅₀: 8.81 mg/kg (IP) [5] |
EGFR Inhibitors | 5-Vinyl-3-cyanopyridine hybrids | EGFR/ErbB-2 kinases | IC₅₀: 10–100 nM [6] |
Antivirals* | Halogenated aniline derivatives | APOBEC3G upregulation | HBV IC₅₀: 1.99 µM [9] |
Note: Antiviral applications utilize structurally analogous N-phenylbenzamides.
The industrial synthesis of 3-amino-4-methyl-N-phenylbenzamide has evolved significantly to address challenges in selectivity and scalability. Early routes employed batch-mode acylation of 4-methylbenzene-1,3-diamine (2) with benzoic anhydride (3), but struggled with diacylation and ring-substitution by-products due to disparate reactivity of the amine groups . These limitations underscored the need for advanced manufacturing technologies.
Microreactor Revolution: A landmark 2022 study demonstrated continuous-flow synthesis in microreactors, achieving 85.7% yield within 10 minutes—a 30% efficiency gain over batch methods. Precise temperature control (50–80°C) and residence time optimization suppressed parallel by-products, while kinetic modelling enabled real-time parameter adjustments . This innovation aligns with the pharmaceutical industry’s shift toward flow chemistry for intermediates requiring stringent selectivity [9].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: